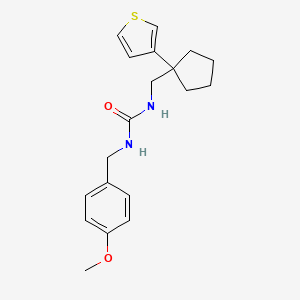

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-23-17-6-4-15(5-7-17)12-20-18(22)21-14-19(9-2-3-10-19)16-8-11-24-13-16/h4-8,11,13H,2-3,9-10,12,14H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXEIQTDQJGAPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2(CCCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves the reaction of 4-methoxybenzyl isocyanate with thiophen-3-yl cyclopentyl methylamine. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or DMF, and monitoring via TLC (Thin Layer Chromatography) until completion. The product is then purified through recrystallization.

Anticancer Properties

Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer activity. In vitro assays have shown that 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can induce apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 9.88 µM against Caki renal cancer cells, indicating strong cytotoxicity and selectivity towards cancerous tissues compared to normal cells .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea have been shown to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes .

- Modulation of Cellular Pathways : The compound may also affect pathways involved in cell proliferation and apoptosis, particularly through the modulation of Bcl-2 family proteins and caspase activation .

Case Studies

Several studies have explored the biological activity of urea derivatives similar to 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea:

- Study on Anticancer Activity : A comprehensive study evaluated various urea derivatives for their anticancer properties, revealing that specific structural modifications significantly enhance their efficacy against tumor cells. The study highlighted the importance of the methoxy group in enhancing solubility and bioavailability .

- In Vivo Efficacy : In animal models, related compounds demonstrated significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic index for further development .

Data Summary

| Compound | IC50 (µM) | Target | Mechanism |

|---|---|---|---|

| 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | 9.88 | Caki Cells | HDAC Inhibition |

| Related Urea Derivative | 179.03 | HUVEC Cells | Apoptosis Induction |

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Substituent Effects : The 4-methoxybenzyl group in the target compound likely improves lipophilicity compared to oxan-4-yl (BJ41759) but may reduce solubility relative to pyridinyl derivatives (Compound 47).

- Thiophene vs. Pyridine : Thiophene’s sulfur atom could enhance π-π stacking in hydrophobic pockets, whereas pyridine’s nitrogen might facilitate hydrogen bonding in polar active sites .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Methoxybenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Stepwise Synthesis : Begin with precursor functionalization, such as introducing the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions. The thiophen-3-ylcyclopentylmethyl moiety can be synthesized through cyclopentane ring formation followed by thiophene substitution. Urea linkage formation typically involves reacting an isocyanate with an amine intermediate under anhydrous conditions .

- Optimization : Use Design of Experiments (DoE) to test variables like temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the methoxybenzyl and thiophen-3-yl groups. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in the cyclopentylmethyl chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., expected [M+H] ion).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% target) .

Q. What initial biological screening assays are recommended to assess its pharmacological potential?

- Screening Strategy :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC values <10 µM warrant further study .

- Cellular Viability Assays : Use MTT or resazurin assays in cancer (e.g., HeLa, MCF-7) and normal cell lines (e.g., HEK293) to gauge selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiophen-3-yl and methoxybenzyl groups?

- SAR Protocol :

- Analog Synthesis : Replace thiophen-3-yl with furan-2-yl or phenyl groups. Modify methoxybenzyl to nitrobenzyl or halogenated derivatives .

- Activity Profiling : Compare IC values across analogs in enzyme/cell assays. Use multivariate analysis (e.g., PCA) to correlate substituent electronic properties (Hammett σ) with potency .

Q. What strategies are employed to resolve contradictions in biological activity data across different assay systems?

- Data Reconciliation :

- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to rule out false positives .

- Pharmacokinetic Profiling : Measure solubility (shake-flask method), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 assay) to identify bioavailability bottlenecks .

Q. What in silico methods are suitable for predicting target interactions and guiding experimental validation?

- Computational Approaches :

- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to kinase ATP pockets or GPCRs. Prioritize targets with docking scores ≤ -8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residue interactions (e.g., hydrogen bonds with catalytic lysine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.